Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate
CAS No.: 918148-55-7
Cat. No.: VC20275806
Molecular Formula: C15H18O4
Molecular Weight: 262.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918148-55-7 |
|---|---|
| Molecular Formula | C15H18O4 |
| Molecular Weight | 262.30 g/mol |
| IUPAC Name | ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate |
| Standard InChI | InChI=1S/C15H18O4/c1-2-19-15(18)11-14(17)10-13(16)9-8-12-6-4-3-5-7-12/h3-9,13,16H,2,10-11H2,1H3/t13-/m1/s1 |
| Standard InChI Key | NWNVDMRKXHDQDL-CYBMUJFWSA-N |
| Isomeric SMILES | CCOC(=O)CC(=O)C[C@@H](C=CC1=CC=CC=C1)O |
| Canonical SMILES | CCOC(=O)CC(=O)CC(C=CC1=CC=CC=C1)O |
Introduction
Structural Characteristics and Stereochemical Significance
The compound’s IUPAC name, ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate, reflects its intricate architecture: a hept-6-enoate chain with a phenyl group at position 7, a ketone at position 3, and a hydroxyl group at the stereogenic C5 position. The (5S) configuration underscores its enantiomeric purity, which is critical for biological activity in chiral environments.
Key Structural Features:
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Backbone: A seven-carbon chain with an α,β-unsaturated ester (C1–C2).
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Functional Groups:
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Ketone at C3.
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Hydroxyl group at C5 (S-configuration).
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Phenyl substituent at C7.
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Stereochemistry: The (5S) configuration is achieved via enantioselective synthesis, often through lipase-mediated kinetic resolution.
Table 1: Molecular Descriptors of Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈O₄ |
| Molecular Weight | 262.30 g/mol |
| CAS Number | 918148-55-7 |
| IUPAC Name | ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate |
| SMILES | CCOC(=O)CC(=O)CC@@HO |
The compound’s stereochemistry is validated by its Standard InChIKey (NWNVDMRKXHDQDL-CYBMUJFWSA-N), which encodes its unique spatial arrangement. Comparative analysis with structurally related compounds, such as methyl 5-oxohept-6-enoate (CAS 34990-33-5) and ethyl 5-hydroxy-3-oxo-5-phenylpentanoate (CAS 17071-33-9), highlights the role of chain length and substituents in modulating reactivity and bioactivity .
Synthesis and Chemoenzymatic Approaches
The synthesis of Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate employs chemoenzymatic strategies to achieve high enantiomeric excess. A prominent method involves lipase-mediated kinetic resolution, where hydrolytic enzymes selectively esterify or hydrolyze specific enantiomers. This approach is advantageous for scalability and sustainability in industrial settings.
Table 2: Synthetic Routes for Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate
| Method | Key Steps | Yield/Enantiomeric Excess |
|---|---|---|
| Lipase-mediated resolution | Kinetic resolution of racemic intermediates | >90% ee |
| Chemoenzymatic methylation | Enzymatic O-methylation using JerF analogs | Under investigation |
Comparative Analysis with Related Compounds
Table 3: Comparison of Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate with Structural Analogs
| Compound | CAS Number | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate | 918148-55-7 | C₁₅H₁₈O₄ | β-ketoester, phenyl, hydroxyl |
| Methyl 5-oxohept-6-enoate | 34990-33-5 | C₈H₁₂O₃ | α,β-unsaturated ester |
| Ethyl 5-hydroxy-3-oxo-5-phenylpentanoate | 17071-33-9 | C₁₃H₁₆O₄ | β-ketoester, phenyl |
The extended carbon chain and phenyl group in Ethyl (5S)-5-hydroxy-3-oxo-7-phenylhept-6-enoate enhance its steric bulk compared to shorter analogs, potentially influencing receptor binding in biological systems .
Future Research Directions
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Biological Screening: Prioritize in vitro assays to evaluate antimicrobial, anti-inflammatory, or anticancer activity.
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Synthetic Optimization: Explore JerF-mediated methylation to improve regioselectivity and yield .
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Stability Studies: Investigate degradation pathways under varying pH and temperature conditions.
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